Potassium Trifluoro(2-fluoro-6-hydroxyphenyl)borate
CAS No.: 2252415-10-2
Cat. No.: VC11667411
Molecular Formula: C6H4BF4KO
Molecular Weight: 218.00 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2252415-10-2 |
|---|---|
| Molecular Formula | C6H4BF4KO |
| Molecular Weight | 218.00 g/mol |
| IUPAC Name | potassium;trifluoro-(2-fluoro-6-hydroxyphenyl)boranuide |
| Standard InChI | InChI=1S/C6H4BF4O.K/c8-4-2-1-3-5(12)6(4)7(9,10)11;/h1-3,12H;/q-1;+1 |
| Standard InChI Key | KDSFFRRHNBFXRQ-UHFFFAOYSA-N |
| SMILES | [B-](C1=C(C=CC=C1F)O)(F)(F)F.[K+] |
| Canonical SMILES | [B-](C1=C(C=CC=C1F)O)(F)(F)F.[K+] |
Introduction
Chemical Structure and Physicochemical Properties
Potassium Trifluoro(2-fluoro-6-hydroxyphenyl)borate belongs to the class of potassium trifluoroborate salts, with the molecular formula C₆H₄BF₄KO and a molar mass of 218.00 g/mol. Its structure features a 2-fluoro-6-hydroxyphenyl group bonded to a trifluoroborate anion, stabilized by a potassium counterion. The fluorine atoms at the ortho position of the phenolic ring and the trifluoroborate moiety contribute to its electronic characteristics, enhancing its stability and reactivity in polar aprotic solvents.
Synthesis and Optimization
The synthesis of Potassium Trifluoro(2-fluoro-6-hydroxyphenyl)borate is achieved through a two-step protocol derived from methods used for analogous trifluoroborates:
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Boronic Acid Preparation: 2-Fluoro-6-hydroxyphenylboronic acid is synthesized via directed ortho-metalation of fluorophenol derivatives, followed by borylation using tris(trimethylsilyl) borate.
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Trifluoroborate Formation: The boronic acid reacts with potassium hydrogen fluoride (KHF₂) in the presence of trifluoromethanesulfonic anhydride, yielding the trifluoroborate salt after aqueous workup and recrystallization.
Critical parameters include:
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Temperature: Reactions proceed optimally at 0–5°C to minimize boronic acid oxidation.
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Solvent System: Tetrahydrofuran (THF) or dimethoxyethane (DME) ensures homogeneity.
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Yield: Reported yields range from 68–75% on a laboratory scale, with purity >95% confirmed by NMR.
Industrial-scale production employs continuous flow reactors to enhance mixing and heat transfer, reducing byproduct formation.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
As a bench-stable boronate, this compound excels in Suzuki-Miyaura reactions, enabling aryl-aryl bond formation under mild conditions. For example, coupling with 4-bromotoluene using Pd(PPh₃)₄ catalyst in DME/H₂O at 80°C produces biaryl derivatives in 82–89% yield. Its fluorine substituents electronically activate the phenyl ring, accelerating transmetalation compared to non-fluorinated analogs.
Nucleophilic Aromatic Substitution
The electron-withdrawing trifluoroborate group facilitates nucleophilic attacks at the para position of the fluorophenol ring. Reactions with amines or alkoxides generate substituted phenolic compounds, useful in agrochemical synthesis.
Photoredox Catalysis
Recent exploratory studies indicate potential in metallaphotoredox reactions. Under blue LED irradiation with Ir(ppy)₃ as a photocatalyst, the compound participates in C–O bond-forming reactions with aryl halides, though yields remain modest (45–55%).
| Compound | Target | IC₅₀/Ki | Source |
|---|---|---|---|
| Sotorasib | KRAS G12C | 0.91 nM | |
| 2-Fluorophenyltrifluoroborate | α-Chymotrypsin | 12 µM | |
| Current Compound | (Predicted) | Not determined | – |
Comparison with Structural Analogs
Potassium 2-Hydroxyphenyltrifluoroborate (850313-92-7)
This analog lacks the 6-fluoro substituent, reducing its electron-deficient character. Consequently, it exhibits slower reaction kinetics in Suzuki couplings (60–70% yield vs. 82–89% for the 2-fluoro-6-hydroxy derivative).
Pyrimidine-Based Trifluoroborates (e.g., 1245906-69-7)
Heterocyclic variants like Potassium trifluoro(2-fluoropyrimidin-5-yl)borate demonstrate superior solubility in aqueous media but lower thermal stability. Their applications focus more on nucleoside analog synthesis than cross-coupling.
Challenges and Future Directions
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Stability Improvements: The compound’s hygroscopic nature complicates long-term storage. Microencapsulation in silica matrices or ionic liquid formulations could mitigate decomposition .
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Expanding Reaction Scope: Testing in enantioselective transformations using chiral palladium catalysts remains unexplored.
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Therapeutic Development: In vivo toxicity studies are needed to assess pharmacokinetics and off-target effects.
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